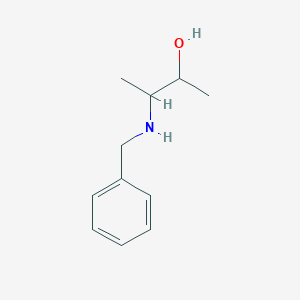

3-(Benzylamino)butan-2-ol

Description

Significance of β-Amino Alcohol Scaffolds in Modern Organic Synthesis

The β-amino alcohol framework is a privileged structure in organic chemistry due to its prevalence in a wide array of biologically active compounds and its utility as a versatile synthetic tool. westlake.edu.cnresearchgate.netrroij.com These compounds are not merely synthetic curiosities; they are fundamental building blocks for numerous pharmaceuticals, agrochemicals, and natural products. westlake.edu.cngaylordchemical.com

The functional group arrangement in β-amino alcohols allows them to act as:

Versatile Intermediates: They are crucial precursors in the synthesis of complex molecules, including antibiotics, enzyme inhibitors, and other therapeutic agents. researchgate.netrroij.com For instance, the anti-malarial drug quinine (B1679958) and the vancomycin (B549263) class of antibiotics contain the β-amino alcohol subunit. rroij.com

Chiral Ligands and Auxiliaries: In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, β-amino alcohols are indispensable. westlake.edu.cnrroij.comresearchgate.net They can be derivatized to form ligands that coordinate with metal catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netnih.gov

Organocatalysts: Simple primary β-amino alcohols have been shown to be effective organocatalysts, driving asymmetric reactions such as Michael additions with high efficiency and stereoselectivity. nih.gov

The synthesis of β-amino alcohols can be achieved through various established methods, with the nucleophilic ring-opening of epoxides by amines being a common and direct route. rroij.comresearchgate.netresearchgate.net Other methods include the reduction of α-amino ketones, aldol (B89426) additions, and the asymmetric aminohydroxylation of olefins. westlake.edu.cnresearchgate.net

The Role of Chirality in Amino Alcohol Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental concept in the function of β-amino alcohols. Most biologically active molecules are chiral, and often only one enantiomer (mirror-image isomer) exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a major goal in medicinal and organic chemistry. westlake.edu.cnresearchgate.net

Chiral β-amino alcohols are central to achieving this goal. nih.gov Their importance stems from their application as:

Chiral Auxiliaries: A chiral auxiliary is a temporary addition to a non-chiral starting material that directs a subsequent reaction to proceed stereoselectively. The auxiliary is then removed, leaving a chiral product.

Chiral Ligands for Asymmetric Catalysis: This is one of the most powerful applications. A small amount of a chiral ligand, often derived from a β-amino alcohol, can be used with a metal catalyst to generate large quantities of a chiral product. westlake.edu.cnresearchgate.net This approach is highly efficient and is widely used in the pharmaceutical industry. The effectiveness of these ligands is often measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. westlake.edu.cn

The stereochemistry of the β-amino alcohol itself—the specific spatial arrangement of the amino and hydroxyl groups—directly influences the stereochemistry of the final product. researchgate.net

Positioning 3-(Benzylamino)butan-2-ol within the β-Amino Alcohol Landscape

This compound is a specific member of the β-amino alcohol family, possessing distinct structural features that define its potential applications. Its structure contains a four-carbon butanol backbone, a hydroxyl group at the 2-position, and a benzylamino group at the 3-position.

Key Structural Features:

Two Chiral Centers: The carbon atoms at positions 2 and 3 are both chiral centers, meaning the molecule can exist as four possible stereoisomers (diastereomers and enantiomers). This structural complexity makes it a valuable target for stereoselective synthesis and a potentially powerful chiral ligand.

Secondary Amine and Alcohol: The presence of a secondary amine (the benzylamino group) and a secondary alcohol allows for further chemical modification at these sites.

Benzyl (B1604629) Group: The bulky benzyl group attached to the nitrogen atom can play a significant role in steric directing effects when the molecule is used as a ligand or auxiliary, influencing the approach of reactants and enhancing stereoselectivity. researchgate.net

Given these features, this compound is well-positioned as a precursor for more complex chiral molecules and as a potential chiral ligand in asymmetric catalysis. Its synthesis could logically be achieved through the ring-opening of 2,3-epoxybutane (B1201590) with benzylamine (B48309), a standard method for producing β-amino alcohols. rroij.comresearchgate.net This reaction would yield a mixture of diastereomers, which could then be separated.

The table below summarizes the key attributes of this compound based on its structural class.

| Property | Description |

| Chemical Class | Chiral β-Amino Alcohol |

| IUPAC Name | This compound |

| CAS Number | 343947-48-8 cymitquimica.com |

| Molecular Formula | C₁₁H₁₇NO |

| Key Functional Groups | Secondary Alcohol (-OH), Secondary Amine (-NH-), Phenyl Group |

| Chirality | Contains two chiral centers (at C2 and C3), leading to the possibility of four stereoisomers. |

| Potential Synthesis | Ring-opening of 2,3-epoxybutane with benzylamine. rroij.comresearchgate.net |

| Potential Applications | Chiral ligand in asymmetric catalysis, chiral building block for the synthesis of pharmaceuticals and other complex organic molecules. westlake.edu.cnresearchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(10(2)13)12-8-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIGJABCONSEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Benzylamino Butan 2 Ol and Its Stereoisomers

Stereoselective and Asymmetric Synthesis

Stereoselective synthesis refers to any chemical reaction that preferentially results in one stereoisomer over another. When this is applied to create chiral molecules from achiral or racemic precursors, it is known as asymmetric synthesis. The development of these methods for producing specific stereoisomers of 3-(benzylamino)butan-2-ol is essential for accessing enantiopure forms of the compound.

Chiral Pool Approaches to (S)-3-(Benzylamino)butan-2-ol and Analogues

Chiral pool synthesis is a strategy that begins with an abundant, inexpensive, and enantiomerically pure natural product, such as an amino acid or carbohydrate, and uses it as a starting material. This "chiral pool" provides a pre-existing stereocenter that is incorporated into the final target molecule, avoiding the need to establish chirality from scratch.

One viable chiral pool approach involves starting with an optically active butanol derivative. For instance, a chiral precursor like (R)-2-amino-1-butanol can be sourced and chemically modified to yield the desired stereoisomer of this compound. A general, plausible synthetic route could involve the protection of the amino group, followed by oxidation of the primary alcohol to an aldehyde. Subsequent nucleophilic addition of a methyl group (e.g., using a Grignard reagent) would form the secondary alcohol, establishing the second stereocenter. A final deprotection and benzylation step would yield the target molecule. The stereochemical outcome of the nucleophilic addition can be influenced by the existing chiral center, a phenomenon known as substrate-controlled diastereoselectivity. The synthesis of chiral polyoxazoline ligands from (R)-2-amino-1-butanol demonstrates the utility of such precursors in complex molecule synthesis. beilstein-journals.org

Another example is the use of biocatalysis, where microorganisms or enzymes can convert prochiral or racemic butanol derivatives into specific enantiomers. For example, the yeast strain Pichia jadinii HBY61 has been used for the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to produce (R)-1,3-butanediol with 100% enantiomeric excess (e.e.). nih.gov This highlights the potential for using biocatalytic methods on functionalized butanone precursors to create the chiral alcohol backbone required for this compound.

Chiral amines and their derivatives, particularly those derived from amino acids, are another cornerstone of chiral pool synthesis. nih.govresearchgate.net Amino acids provide a readily available source of chirality. For example, a common strategy involves reducing an N-protected amino acid, like L-alanine, to the corresponding amino alcohol. researchgate.net This chiral amino alcohol can then be further elaborated.

A powerful technique in this category is the use of chiral auxiliaries, such as N-tert-butanesulfinamide. This method involves condensing the chiral sulfinamide with a simple ketone like butan-2-one to form an N-sulfinyl imine. The chiral sulfinyl group then directs the stereochemical outcome of a subsequent reduction of the imine double bond. The reducing agent attacks the imine from the less sterically hindered face, leading to a high degree of diastereoselectivity. Finally, the sulfinyl auxiliary group is easily removed under acidic conditions to yield the desired chiral primary amine, which can then be benzylated.

| Starting Material | Chiral Source | Key Step | Product Class | Ref |

| Phenylalanine | Amino Acid | N-protection, reduction | Phenylalaninol | researchgate.net |

| α-Keto Acids | - | Reductive amination with dehydrogenase | Chiral Amino Acids | mdpi.com |

| 1-hydroxy-2-butanone | - | Asymmetric reductive amination with AmDH | Chiral Amino Alcohols | frontiersin.orgnih.gov |

Catalytic Asymmetric Methods

Catalytic asymmetric methods offer an efficient alternative to chiral pool synthesis by generating chirality from prochiral substrates using a small amount of a chiral catalyst. This approach is often more atom-economical.

The asymmetric reduction of a prochiral ketone precursor, such as 3-(benzylamino)butan-2-one, is a direct and powerful route to optically active this compound. This transformation can be achieved using various catalytic systems.

One prominent method utilizes chiral oxazaborolidine catalysts, often in what is known as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, when used with a stoichiometric reducing agent like borane, coordinate to the ketone's oxygen atom, creating a rigid, chiral environment that forces the hydride to be delivered to one face of the carbonyl, resulting in a specific enantiomer of the alcohol with high selectivity.

Another major strategy is catalytic transfer hydrogenation. This typically involves a transition metal complex, such as ruthenium or rhodium, coordinated to a chiral ligand. The hydrogen source is often an inexpensive and safe molecule like isopropanol (B130326) or formic acid. These catalysts can achieve very high enantioselectivities and are widely used in industrial processes. For example, Ru(II) complexes have been shown to be effective in the asymmetric reduction of various ketones, yielding chiral secondary alcohols with excellent enantiomeric excess. nih.gov

| Catalyst System | Ketone Substrate | Product | Yield (%) | e.e. (%) | Ref |

| KRED1001 / GDH | Ketoester 55 | (R)-Hydroxy ester 54 | 82 | >99.5 | mdpi.com |

| Hansenula fabianii | Ketone 30 | (2R,3S)-Alcohol 29 | 88 | 95 | mdpi.com |

| YqjM Mutant | (E)-2-benzylidenecyclopentan-1-one | (S)-2-benzylcyclopentan-1-ol | 90 | 97 | nih.gov |

| Cu(I) / Chiral Ligand | Acetophenone | 1-Phenylethanol | 84 | 97 | beilstein-journals.org |

Enantioselective reductive amination is arguably one of the most direct and efficient methods for synthesizing chiral amines like this compound. organic-chemistry.org This reaction combines three components—a ketone (butan-2-one), an amine (benzylamine), and a reducing agent—in a single pot. The key is the use of a chiral catalyst that controls the stereochemistry of the reduction step.

The general mechanism involves the initial condensation of the ketone and amine to form an imine or enamine intermediate. nih.gov This intermediate is then asymmetrically reduced by a hydride source in the presence of the chiral catalyst. Chiral phosphoric acids have emerged as powerful organocatalysts for this type of transformation, successfully catalyzing the reductive amination of aliphatic ketones with aromatic amines using a benzothiazoline (B1199338) as the hydrogen donor, achieving excellent enantioselectivities. rsc.org

Alternatively, transition metal catalysts can be employed. Gold catalysts supported on various oxides have been studied for the reductive amination of ketones like cyclohexanone (B45756) and propiophenone (B1677668) with benzylamine (B48309), demonstrating good yields of the corresponding secondary amine. d-nb.inforesearchgate.net While these specific examples were not reported as asymmetric, the use of chiral ligands with such metal catalysts is a common strategy to induce enantioselectivity. Engineered enzymes, such as amine dehydrogenases (AmDHs), also represent a frontier in this field, offering the potential for highly selective reductive amination of hydroxy ketones under mild, environmentally friendly conditions. frontiersin.orgnih.gov

Asymmetric Ring-Opening Reactions of Epoxide Intermediates

The nucleophilic ring-opening of epoxides is a direct and powerful method for the synthesis of β-amino alcohols. acs.orgmdpi.com The reaction of an amine, such as benzylamine, with a suitable four-carbon epoxide intermediate like 2,3-epoxybutane (B1201590) provides a direct route to the this compound backbone. The primary challenge lies in controlling the regio- and stereoselectivity of the reaction, especially when using prochiral meso-epoxides or resolving racemic mixtures to yield a single desired stereoisomer.

Significant progress has been made in developing catalytic systems that facilitate this transformation with high levels of asymmetry. These strategies often involve the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. mdpi.com

Key catalytic approaches include:

Chiral Lewis Acid Catalysis: Metal-salen complexes are prominent catalysts for asymmetric ring-opening (ARO) reactions. For instance, chiral (salen)CrN₃ complexes were found to be optimal for the addition of TMSN₃ to meso-epoxides, proceeding through a mechanism involving the cooperative activation of both the epoxide and the nucleophile by two different metal centers. acs.org Other research has demonstrated that chromium-salen complexes can catalyze the ARO of meso-stilbene oxide with anilines, affording syn-amino alcohols with high yields and enantioselectivity. mdpi.com Homochiral metal-organic frameworks (MOFs) have also been used as recyclable heterogeneous catalysts for the ARO of meso-epoxides with aromatic amines, achieving excellent enantioselectivity (up to 97% ee). researchgate.net

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. A readily synthesized chiral sulfinamide-based organocatalyst has been shown to enable the ARO of meso-epoxides with anilines, producing chiral β-amino alcohols in high yields (up to 95%) and with excellent enantioselectivity (up to 99% ee) at room temperature. organic-chemistry.orgresearchgate.net The proposed mechanism involves the activation of the epoxide by the chiral catalyst, facilitating a stereocontrolled nucleophilic attack by the amine. organic-chemistry.org

Catalyst-Controlled Regioselectivity: For unsymmetrical trans-epoxides, where both steric and electronic biases are minimal, achieving regioselectivity is particularly challenging. A cationic aluminum salen catalyst has been developed that imparts catalyst-controlled regioselectivity, enabling the selective nucleophilic attack on one of the two carbons of the epoxide ring, a feat not achievable through substrate control alone. acs.org

Table 1: Catalytic Systems for Asymmetric Ring-Opening of Epoxides

| Catalyst System | Epoxide Type | Nucleophile | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Cr-Salen Complex | meso-Stilbene oxide | Anilines | High yield, complete diastereocontrol, and high enantioselectivity. | mdpi.com |

| Chiral Sulfinamide Organocatalyst | meso-Epoxides | Anilines | Up to 95% yield and 99% enantiomeric excess (ee) at room temperature. | researchgate.net |

| Homochiral Zn-MOF | meso-Epoxides (e.g., cis-stilbene (B147466) oxide) | Aromatic amines | High yield (up to 95%) and excellent enantioselectivity (up to 97% ee); catalyst is recyclable. | researchgate.net |

| Cationic Aluminum Salen Complex | Unsymmetrical trans-epoxides | Nitrogen nucleophiles | Achieves high regioselectivity through catalyst control rather than substrate bias. | acs.org |

Modern and Green Chemistry Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Heterogeneous Catalysis for β-Amino Alcohol Production

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. rroij.com Their application in β-amino alcohol synthesis aligns with green chemistry principles by simplifying purification processes and reducing waste.

Notable examples include:

Zeolite Catalysts: Large pore zeolites, such as Na-Y zeolite, have been effectively used as recyclable catalysts for the synthesis of β-amino alcohols. scirp.orgthieme-connect.com One method involves the reaction of anilines with alkylene carbonates, which are less hazardous alternatives to epoxides. scirp.orgthieme-connect.com The microporous and ordered crystalline structure of zeolites, combining acidic and basic sites, facilitates the nucleophilic attack of the amine on the carbonate. thieme-connect.comacs.org This solvent-less approach is clean, safe, and reproducible. scirp.org

Supported Metal Catalysts: Single-atom catalysts, such as iron species dispersed on carbon nanotubes (Fe-Nₓ/CNTs), have been developed for efficient C-N bond formation. nih.gov These catalysts can achieve high yields without the need for additives and can be recycled multiple times without significant loss of activity. nih.gov Other systems include copper nanoparticles supported on materials like zeolite or titania, which catalyze C-N bond formation in the absence of expensive palladium catalysts and ligands. rsc.org For the direct amination of alcohols, ruthenium-based zeolites have also shown high selectivity. kuleuven.be

Table 2: Heterogeneous Catalysts for β-Amino Alcohol Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Na-Y Zeolite | Aniline (B41778) and Propylene Carbonate | Recyclable, solvent-free conditions, high regio-selectivity. | scirp.org |

| Fe-Nₓ/CNTs (Single-Atom Catalyst) | Aromatic amines and ketones | High efficiency (up to 96% yield), reusable (7 cycles), additive-free. | nih.gov |

| Copper Nanoparticles on Zeolite/Titania | General C-N cross-coupling | Palladium- and ligand-free, cost-effective. | rsc.org |

| Sulfated Tin Oxide | Epoxides and Amines | Efficient (2 mol% loading), high regioselectivity, solvent-free, room temperature. | growingscience.com |

Visible-Light Photoredox Catalysis for Amino Alcohol Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, using light as a clean and traceless reagent to enable unique chemical transformations under mild conditions. rsc.orgnih.govacs.org This approach has been successfully applied to the synthesis of amino alcohols through various innovative mechanisms.

Key strategies include:

Radical C-H Amination: A sophisticated strategy for the enantioselective synthesis of β-amino alcohols involves the direct amination of a C-H bond. nih.gov This method uses a multi-catalytic system where an iridium photocatalyst and a chiral copper catalyst work in concert. nih.gov An alcohol is temporarily converted to a radical precursor which, upon sensitization by the photocatalyst, undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT) to generate a β-radical that is then aminated. nih.govresearchgate.net This streamlines the synthesis and avoids the need for pre-functionalized substrates. nih.gov

Dual Catalysis Systems: A Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.org This method generates α-amino carbanion equivalents in situ, which then act as nucleophiles. It provides an alternative retrosynthetic pathway, especially when the corresponding epoxides are not readily accessible. acs.org

Organophotoredox Catalysis: Simple organic dyes, like eosin (B541160) Y, can serve as effective and inexpensive organophotoredox catalysts for the synthesis of bioactive amino alcohols. rsc.org This approach avoids the use of precious metals, further enhancing its green credentials. rsc.org Other photoredox-induced radical relay methods have been developed using an iridium catalyst to produce functionalized β-amino alcohol derivatives from starting materials like O-acyl hydroxylamines and vinyl ethers. gaylordchemical.com

Table 3: Photoredox Catalysis Methods for Amino Alcohol Synthesis

| Catalytic System | Reaction Type | Mechanism | Reference |

|---|---|---|---|

| Iridium Photocatalyst + Chiral Copper Catalyst | Enantioselective β-C–H Amination of Alcohols | Radical relay via 1,5-hydrogen atom transfer (HAT). | nih.gov |

| Cr/Photoredox Dual Catalysis | Addition of α-Amino Carbanion Equivalents to Carbonyls | In situ generation of α-aminoalkyl-Cr reagents. | acs.org |

| Eosin Y (Organophotocatalyst) | One-pot synthesis of amino alcohols | Visible-light induced reaction using a metal-free catalyst. | rsc.org |

| Iridium Photocatalyst | Radical Relay Synthesis | Generation of a nitrogen radical from O-acyl hydroxylamine, which reacts with a vinyl ether. | gaylordchemical.com |

Atom-Economic Routes Utilizing Electrodialysis with Bipolar Membranes

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. A significant challenge in many amino alcohol syntheses, such as those proceeding via catalytic hydrogenation, is the generation of salt byproducts from the use of acids and bases. rsc.org

A novel and highly sustainable approach integrates catalytic synthesis with electrodialysis with bipolar membranes (EDBM) to create a closed-loop, atom-economic process. rsc.orgrsc.org

Synthesis: A chiral amino alcohol is produced via a standard method like catalytic hydrogenation, resulting in the amino alcohol salt (e.g., L-alaninol sulfate). rsc.org

Separation and Regeneration: The salt solution is then fed into an EDBM unit. The bipolar membrane uses an electric potential to split water into H⁺ and OH⁻ ions. rsc.org These ions then combine with the salt ions that have migrated across selective anion and cation exchange membranes.

Closed-Loop Process: This process effectively splits the salt byproduct back into its constituent acid and the free base amino alcohol. rsc.org The regenerated acid can be directly reused in the next synthesis batch, and a pure amino alcohol product is obtained without the discharge of harmful inorganic salts. rsc.org This method exemplifies a truly atom-economic and green route to producing pure chiral amino alcohols. rsc.org

One-Pot Protocols and Streamlined Synthetic Sequences

Several advanced methods for β-amino alcohol synthesis can be classified as one-pot or streamlined:

Tandem Reactions with Heterogeneous Catalysts: An efficient one-pot, tandem route for synthesizing β-amino alcohols uses a recyclable Na-Y zeolite catalyst. acs.org The process begins with the transesterification of a dialkyl carbonate with ethylene (B1197577) glycol to produce ethylene carbonate in situ. This intermediate then reacts directly with an aniline to yield the final β-amino alcohol, with yields improving drastically when the reaction is carried out under pot conditions. acs.org

Photoredox-Mediated One-Pot Reactions: Many photocatalytic methods are inherently suited for one-pot protocols. For example, a mild and efficient one-pot method using visible light and an organophotocatalyst has been developed for amino alcohol synthesis. rsc.org Another one-pot radical reaction strategy targets 1,2-amino alcohols from various styrenes and arylacetylenes under mild, photo-induced conditions. gaylordchemical.com

Asymmetric Addition/Diastereoselective Epoxidation: A tandem sequence has been developed where a titanium-based catalyst first promotes the asymmetric addition of an alkyl group to an enone. The resulting titanium alkoxide intermediate is then subjected to a diastereoselective epoxidation, all in a single pot, to generate epoxy alcohols with three contiguous stereocenters. nih.gov While not a direct synthesis of an amino alcohol, this showcases the power of tandem catalysis in building complex chiral architectures that are precursors to amino alcohols.

Elucidation of Stereochemistry and Conformation Via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure, dynamics, and environment of molecules in solution. mdpi.com By analyzing various NMR parameters, such as chemical shifts, coupling constants, and the effects of anisotropic currents, a detailed picture of the conformational preferences and stereochemistry of 3-(benzylamino)butan-2-ol can be constructed.

¹H NMR Studies of Diastereoisomeric Amino Alcohols

The ¹H NMR spectra of the diastereomers of this compound are expected to be distinct. The different spatial arrangements of the substituents on the two chiral carbons (C2 and C3) result in unique chemical environments for the protons in each diastereomer. This leads to differences in their chemical shifts and spin-spin coupling patterns.

In general, for 1,2-amino alcohols, the relative stereochemistry (syn or anti) can often be determined by analyzing the coupling constants between the protons on the two stereogenic centers. For the syn diastereomer, a smaller coupling constant is typically observed, while the anti diastereomer exhibits a larger coupling constant. This is due to the different dihedral angles between the vicinal protons in the preferred staggered conformations.

Analysis of Chemical Shifts, Coupling Constants, and Anisotropy Effects for this compound Systems

A detailed analysis of the ¹H NMR spectrum of this compound provides critical structural information. The chemical shifts of the protons are influenced by the electronic environment, which is affected by inductive and anisotropic effects of nearby functional groups. ucl.ac.uk The benzyl (B1604629) group, with its aromatic ring, exerts a significant anisotropic effect, causing shielding or deshielding of nearby protons depending on their spatial orientation relative to the ring. libretexts.orgyoutube.com This effect can be particularly useful in differentiating between diastereomers, as the proximity of various protons to the benzyl group will differ. arsdcollege.ac.in

The spin-spin coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the preferred conformations of the molecule in solution can be inferred. For example, the coupling constant between the proton on C2 and the proton on C3 can help determine the predominant rotamer around the C2-C3 bond.

Table 1: Predicted ¹H NMR Data for a Diastereomer of this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ (on C4) | ~0.9 | Triplet | J ≈ 7 |

| CH₂ (on C4) | ~1.5 | Quintet | J ≈ 7 |

| CH (on C3) | ~2.8-3.2 | Multiplet | - |

| CH (on C2) | ~3.5-3.9 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

| NH | Variable | Singlet (broad) | - |

| CH₂ (benzyl) | ~3.7-4.0 | AB quartet or two doublets | J ≈ 13-15 |

| Aromatic (benzyl) | ~7.2-7.4 | Multiplet | - |

Note: These are predicted values and can vary based on the specific diastereomer, solvent, and experimental conditions.

Application of Chiral Derivatizing Agents (CDAs) for Absolute Configuration Assignment

Determining the absolute configuration (R or S) of the stereocenters in this compound requires the use of a chiral auxiliary. Chiral Derivatizing Agents (CDAs) are chiral molecules that react with the analyte to form diastereomers. oup.com Since diastereomers have different physical properties, their NMR spectra will also be different. rsc.org By reacting a racemic or enantiomerically enriched sample of this compound with a known enantiomer of a CDA, two diastereomeric products are formed.

The differences in the chemical shifts (Δδ) of the protons in the two diastereomeric derivatives can then be correlated to the absolute configuration of the original amino alcohol. researchgate.net A widely used CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). acs.org The anisotropic effect of the phenyl group in the MTPA moiety leads to predictable shielding and deshielding patterns for the protons of the substrate, allowing for the assignment of the absolute configuration. acs.org Other CDAs, such as those based on aminoindanol (B8576300) or axially chiral benzoic acids, have also been developed and can be employed for this purpose. researchgate.netacs.org

Intramolecular Hydrogen Bonding Effects on NMR Spectra

The presence of both a hydroxyl (-OH) and an amino (-NH) group in this compound allows for the formation of an intramolecular hydrogen bond between the two groups. This interaction can significantly influence the conformation of the molecule and, consequently, its NMR spectrum. researchgate.netclaremont.edu

The formation of a hydrogen bond restricts the conformational freedom of the molecule, often locking it into a specific rotamer. This can lead to a downfield shift (higher ppm value) of the proton involved in the hydrogen bond (the OH proton). mdpi.com The strength of the hydrogen bond can be probed by studying the temperature dependence of the OH chemical shift or by observing the effect of hydrogen-bond-accepting solvents. mdpi.com In some cases, the presence of a strong intramolecular hydrogen bond can be inferred from the observation of coupling between the OH proton and adjacent C-H protons, which is often not seen due to rapid exchange with solvent protons. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides invaluable information about the structure and conformation of molecules in solution, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state. pages.dev This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map can be constructed, revealing the precise positions of the atoms in the crystal lattice.

For this compound, an X-ray crystal structure would provide unambiguous determination of:

The relative stereochemistry of the two chiral centers (syn or anti).

The absolute configuration of the stereocenters, provided a suitable reference is present or if the crystal is non-centrosymmetric (anomalous dispersion).

The preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

The details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Although the solid-state conformation may not be identical to the predominant conformation in solution, it provides a crucial reference point for interpreting the solution-state NMR data. nih.gov

Advanced Applications of 3 Benzylamino Butan 2 Ol in Catalysis and Synthesis

Organocatalytic Roles of 3-(Benzylamino)butan-2-ol and its Analogues

Organocatalyzed Ring-Opening Reactions of Epoxides

Epoxides are versatile three-membered cyclic ethers that can undergo ring-opening reactions with a variety of nucleophiles to produce valuable 1,2-difunctionalized compounds. The aminolysis of epoxides is a direct route to β-amino alcohols. lookchem.comnacchemical.comrsc.org The reaction can be catalyzed under acidic or basic conditions. In a basic or neutral medium, the reaction typically follows an SN2 pathway, where a strong nucleophile attacks the less sterically hindered carbon of the epoxide ring. mdpi.com

The development of asymmetric ring-opening (ARO) of meso-epoxides is of great importance as it provides access to enantiomerically pure β-amino alcohols, which are key structural motifs in many pharmaceuticals. nih.govnih.gov Organocatalytic approaches have emerged as a powerful tool for this transformation. rsc.orgorganic-chemistry.org For instance, the combination of chiral phosphoric acids and carboxylic acids can mimic enzymatic mechanisms to achieve highly stereocontrolled desymmetrization of meso-epoxides. organic-chemistry.org Scandium tris(dodecyl sulfate) combined with a chiral bipyridine ligand has been shown to catalyze the ARO of meso-epoxides with aromatic amines in water, yielding β-amino alcohols with excellent enantioselectivities. acs.org Given that this compound contains both a nucleophilic amine and a hydroxyl group, it can act as the nucleophile in epoxide ring-opening. Furthermore, its chiral backbone makes it a candidate for development into a chiral catalyst or ligand for these asymmetric transformations. beilstein-journals.org

Bifunctional Organocatalysts Incorporating Amino Alcohol Motifs

Bifunctional organocatalysts, which contain two distinct functional groups that act cooperatively, have become a cornerstone of modern asymmetric synthesis. rsc.org A common design involves combining a Lewis basic site (like a tertiary amine) with a hydrogen-bond donor site (like a urea, thiourea (B124793), or alcohol) on a single chiral scaffold. rsc.orgnih.gov This dual activation strategy allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereoselectivity.

Amino alcohols are ideal precursors for these modular catalysts. rsc.org The amino and hydroxyl groups can be readily functionalized to introduce the desired catalytic moieties. For example, a library of structurally diverse bifunctional organocatalysts bearing a thiourea moiety and a tertiary amine has been synthesized and successfully used in the dynamic kinetic resolution of azlactones. nih.gov Similarly, chiral bifunctional organocatalysts with a spirocyclic pyrrolidine (B122466) backbone containing sulfonamide functionalities have been developed for complex reaction sequences. guidechem.com The this compound framework is a prime candidate for incorporation into such bifunctional systems. The secondary amine can be converted to a tertiary amine, and the hydroxyl group can be used as an anchor point for a hydrogen-bonding group like a thiourea or squaramide, creating a potent chiral catalyst.

This compound as a Versatile Synthetic Intermediate

Beyond its potential in catalysis, this compound and its closely related analogs are valuable chiral building blocks for the construction of more complex and biologically active molecules.

Building Block for Complex Organic Molecules

The stereodefined 1,2-amino alcohol core of this compound is a recurring motif in many natural products and pharmaceuticals. A prominent example of its utility is in the synthesis of HIV-1 protease inhibitors. A key intermediate for several of these drugs, including Amprenavir and Lopinavir, is (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane. nacchemical.comrsc.orgsigmaaldrich.comnih.gov This chiral epoxide undergoes a regioselective ring-opening reaction with benzylamine (B48309) to produce tert-butyl (2S,3R)-4-(benzylamino)-3-hydroxy-1-phenylbutan-2-ylcarbamate. This reaction directly forms a core structure analogous to this compound, embedded within a larger, more complex molecule destined to become a potent antiviral drug. uno.edu This highlights the strategic importance of the benzylamino alcohol fragment in medicinal chemistry.

Table 1: Synthesis of an HIV Protease Inhibitor Precursor via Epoxide Ring-Opening

| Epoxide Reactant | Amine Reactant | Product | Application |

| (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | Benzylamine | tert-Butyl (2S,3R)-4-(benzylamino)-3-hydroxy-1-phenylbutan-2-ylcarbamate | Precursor for HIV-1 Protease Inhibitors |

Precursor for Chiral Heterocycles (e.g., Oxazolidinones, Oxazolines, Morpholines)

The 1,2-amino alcohol functionality is a versatile precursor for the synthesis of a variety of chiral nitrogen- and oxygen-containing heterocycles. nih.gov These heterocyclic systems are prevalent in pharmaceuticals and are valuable as chiral ligands in asymmetric catalysis.

Oxazolidinones: Chiral oxazolidin-2-ones are important chiral auxiliaries (e.g., Evans' auxiliaries) and are found in antibiotics like Linezolid. rroij.comhbni.ac.in They can be synthesized from β-amino alcohols by reaction with phosgene, diethyl carbonate, or other carbonylating agents. rroij.comhbni.ac.inmdpi.com The cyclization of this compound would yield a 3-benzyl-4,5-dimethyloxazolidin-2-one, a chiral heterocyclic building block.

Oxazolines: Chiral 2-oxazolines are among the most successful classes of ligands for asymmetric catalysis. pkusz.edu.cnbeilstein-journals.orgnajah.edu The most common synthesis involves the condensation of a β-amino alcohol with a carboxylic acid or its derivative (e.g., nitrile or imidate). pkusz.edu.cnbeilstein-journals.orgrsc.org Reacting this compound with a suitable carboxylic acid derivative would provide a direct route to chiral 2-oxazolines bearing substituents at the 4 and 5 positions, which can then be used to coordinate with metals for various catalytic transformations.

Morpholines: The morpholine (B109124) ring is a common scaffold in medicinal chemistry. nih.gov Chiral morpholines can be synthesized from β-amino alcohols via annulation reactions. nih.govgoogle.com For example, reaction with chloroacetyl chloride followed by intramolecular cyclization is one route. google.com Another approach involves the reaction of an amino alcohol with ethylene (B1197577) sulfate. This compound could thus be converted into a chiral N-benzyl-substituted morpholine, a valuable scaffold for further functionalization in drug discovery programs.

Table 2: Heterocyclic Systems Derived from β-Amino Alcohols

| Heterocycle | General Synthetic Method from β-Amino Alcohol | Potential Product from this compound |

| Oxazolidinone | Cyclization with a carbonylating agent (e.g., diethyl carbonate) rroij.com | 3-Benzyl-4,5-dimethyloxazolidin-2-one |

| Oxazoline | Condensation with a carboxylic acid or nitrile pkusz.edu.cn | 2-Substituted-4,5-dimethyl-N-benzyloxazoline |

| Morpholine | Annulation with a two-carbon electrophile (e.g., chloroacetyl chloride) google.com | N-Benzyl-substituted dimethylmorpholine |

Application as a Chiral Resolving Agent in Separations

Chiral resolving agents are crucial in the separation of enantiomers, which is a critical process in the pharmaceutical and fine chemical industries. These agents work by forming diastereomeric pairs with the racemic mixture, which, having different physical properties, can then be separated. Amino alcohols are a well-known class of compounds utilized for this purpose.

Despite the structural suitability of this compound as a potential chiral resolving agent, possessing both a basic amino group and a hydroxyl group capable of forming salts and hydrogen bonds, there is no specific evidence in the searched scientific literature of its use in this application. Research on similar molecules, such as the regioisomeric (S)-(+)-2-(N-benzylamino)butan-1-ol, has demonstrated its effectiveness in the resolution of racemic cyclopropanecarboxylic acids. Current time information in Bangalore, IN. However, no such studies have been reported for this compound. The specific stereochemistry and the relative positions of the amino and hydroxyl groups in this compound would likely lead to different efficiencies and selectivities in diastereomeric salt formation compared to its isomers, but this has not been experimentally documented in available literature.

Synthesis of Poly(α-Amino Acid)s and Peptidyl Building Blocks from Amino Alcohol Scaffolds

Poly(α-amino acid)s are important biocompatible and biodegradable polymers with applications in drug delivery, tissue engineering, and as biomaterials. Their synthesis is often achieved through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), a process that can be initiated by primary amines. frontiersin.orgsigmaaldrich.com Amino alcohols can potentially act as initiators in such polymerizations, leading to polymers with a hydroxyl end-group.

Furthermore, amino alcohols can serve as valuable scaffolds for the synthesis of peptidyl building blocks and peptide mimetics. These building blocks are essential for creating novel peptides with enhanced stability, conformational rigidity, and biological activity. sigmaaldrich.comnih.gov For instance, a derivative, (2R,3S)-3-(benzylamino)-1-[(4-methoxybenzyl)oxy]butan-2-ol, has been reported as a precursor for a fully protected syn-3-amino-2-hydroxybutanoic acid, which is a component of various natural products and a useful building block in organic synthesis. researchgate.netthieme-connect.com

However, a direct application of this compound as a scaffold or initiator for the synthesis of poly(α-amino acid)s or for the creation of peptidyl building blocks is not described in the current body of scientific literature. While its structure suggests potential in these areas, no specific research has been published detailing such endeavors.

Computational Investigations into 3 Benzylamino Butan 2 Ol Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules, including amino alcohols. up.ac.za By calculating the electron density, DFT methods can predict a wide range of chemical phenomena, from molecular geometries to reaction energetics. For 3-(Benzylamino)butan-2-ol, DFT studies would be instrumental in building a fundamental understanding of its chemical nature.

DFT calculations can illuminate the electronic landscape of this compound, providing predictions about its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atom's lone pair and the oxygen of the hydroxyl group would be expected to be nucleophilic centers, while the hydrogen of the hydroxyl group would be electrophilic. DFT studies on similar amino alcohols have shown that steric and electronic effects, which can be precisely quantified, jointly govern reactivity, for example, in chemoselective N- or O-arylation reactions. rsc.org

Table 1: Representative Electronic Properties from a Hypothetical DFT Calculation on this compound (Note: These values are illustrative and represent the type of data generated by DFT calculations.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

The flexibility of the butanol chain in this compound allows it to adopt multiple conformations. DFT calculations are essential for mapping the potential energy surface and identifying the most stable conformers in the gas phase and in solution. nih.gov A critical feature for amino alcohols is the potential for an intramolecular hydrogen bond (IHB) between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N). nih.govarxiv.org

Computational studies on analogous 1,3-amino alcohols show that conformers featuring this IHB are often the most stable in the gas phase and nonpolar solvents. nih.gov For this compound, DFT would be used to calculate the geometric parameters and energy stabilization provided by this IHB. The presence of the bulky benzyl (B1604629) group on the nitrogen and the methyl group on the butanol backbone would introduce specific steric interactions that influence the conformational equilibrium. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are illustrative. Energy is relative to the most stable conformer.)

| Conformer | Key Feature | Relative Energy (kcal/mol) | Predicted Population (Gas Phase) |

| A | Strong O-H···N Intramolecular H-bond | 0.00 | High |

| B | Extended, no H-bond | +2.5 | Moderate |

| C | Gauche, weak H-bond | +1.8 | Moderate |

DFT is a powerful tool for investigating the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map the entire reaction pathway. This involves locating and characterizing the structures of all reactants, intermediates, transition states, and products. cdnsciencepub.comresearchgate.net

For example, in a substitution reaction where the hydroxyl group is replaced, DFT calculations could delineate the step-by-step process, including the activation energies for each step. cdnsciencepub.com This allows for the identification of the rate-determining step and provides insight into factors affecting the reaction rate and product distribution. rsc.org Computational studies on the reaction of β-amino alcohols with thionyl chloride have successfully used DFT to explain why different products are formed under slightly different conditions by comparing the energy profiles of competing mechanistic pathways. cdnsciencepub.comresearchgate.net Similarly, DFT has been used to understand the photocatalytic conversion of alkenes to amino alcohols, confirming a radical chain propagation mechanism. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to model the molecule's behavior over time. MD simulations can provide a detailed picture of the conformational dynamics of this compound in a solvent environment. nih.gov These simulations track the motions of all atoms in the system, explicitly including solvent molecules, thus capturing the complex interplay between the solute and solvent.

For this compound, MD simulations would be particularly insightful for understanding how solvent molecules compete with and disrupt the intramolecular O-H···N hydrogen bond. nih.gov Studies on similar amino alcohols have shown that while IHB conformers are dominant in the gas phase, their population can decrease significantly in basic or polar protic solvents due to stronger intermolecular interactions with the solvent. nih.gov MD simulations, often combined with DFT, are crucial for bridging the gap between gas-phase calculations and experimental reality in solution. up.ac.za

Advanced Quantum Chemical Analysis (e.g., QTAIM, NBO)

To gain deeper insights from the electron density obtained through DFT calculations, advanced analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

QTAIM analysis can precisely characterize chemical bonds and non-covalent interactions. For this compound, QTAIM would be used to analyze the properties of the electron density at the bond critical point (BCP) of the O-H···N intramolecular hydrogen bond. nih.gov The values of the electron density and its Laplacian at the BCP provide quantitative measures of the bond's strength and nature (i.e., whether it is predominantly electrostatic or has covalent character). arxiv.org

NBO analysis transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. nih.gov This method is invaluable for analyzing hyperconjugative interactions and charge transfer. For this compound, NBO analysis could quantify the charge transfer from the nitrogen lone pair (LPN) to the antibonding orbital of the hydroxyl group (σ*OH), providing another measure of the IHB strength. It can also reveal how substituents, like the benzyl group, affect the hybridization and energy of the nitrogen lone pair, thereby modulating the IHB. nih.gov

Table 3: Representative Data from a Hypothetical NBO/QTAIM Analysis of the Intramolecular Hydrogen Bond in this compound (Note: These values are illustrative of data generated by these methods.)

| Analysis Method | Parameter | Predicted Value | Interpretation |

| NBO | E(2) Stabilization Energy (LPN → σ*OH) | 5.8 kcal/mol | Quantifies the strength of the charge transfer interaction contributing to the H-bond. nih.gov |

| QTAIM | Electron Density at BCP (ρ) | 0.021 a.u. | A higher value indicates a stronger H-bond. nih.gov |

| QTAIM | Laplacian of Electron Density at BCP (∇²ρ) | +0.075 a.u. | A positive value is characteristic of a closed-shell interaction (like an H-bond). arxiv.org |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(Benzylamino)butan-2-ol, and how do they influence experimental design?

- Answer: The compound (CAS 89479-94-7) has a molecular formula C₁₁H₁₇NO (MW 179.26 g/mol) and exhibits a boiling point of 128°C at 4 Torr and a melting point of 38–40°C . Its density (1.004 g/cm³ ) and pKa (14.66 ± 0.20 ) suggest moderate polarity, influencing solvent selection (e.g., ethanol or dichloromethane) for solubility and stability . These properties are critical for designing storage conditions (e.g., refrigeration to prevent degradation) and reaction setups (e.g., inert atmospheres for amine group protection).

Q. What synthetic routes are commonly employed for preparing enantiomerically pure this compound?

- Answer: The (2R)-enantiomer can be synthesized via stereoselective methods such as asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Key steps include:

- Benzylamine reacting with a ketone precursor (e.g., 3-oxobutan-2-ol) under hydrogenation conditions.

- Chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric purity (>99% ee) .

- Reaction optimization should monitor temperature (to avoid racemization) and solvent choice (e.g., methanol for proton exchange stability).

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its biological or catalytic activity?

- Answer: The (R)-enantiomer (InChIKey:

XHIGQRPMBZIQLS-LLVKDONJSA-N) may exhibit distinct interactions with chiral biological targets (e.g., enzymes or receptors). For example:

- Enantioselective inhibition assays using kinetic resolution or X-ray crystallography can reveal binding affinity differences.

- Computational modeling (e.g., molecular docking with AutoDock Vina) predicts steric and electronic complementarity between the enantiomer and active sites .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., pKa, solubility) for this compound?

- Answer: Discrepancies often arise from measurement techniques (e.g., predicted vs. experimental pKa). Methodological solutions include:

- Potentiometric titration in aqueous or mixed solvents (e.g., water-DMSO) to experimentally determine pKa .

- Phase-solubility analysis using UV-Vis spectroscopy to quantify solubility across pH gradients.

- Cross-validate data with computational tools (e.g., COSMO-RS for solubility predictions) .

Q. What strategies are effective for analyzing degradation pathways or stability of this compound under varying conditions?

- Answer: Stability studies should employ:

- Forced degradation (e.g., heat, light, oxidation) followed by LC-MS/MS to identify degradation products (e.g., oxidation of the benzyl group).

- Kinetic modeling (Arrhenius plots) to predict shelf-life under storage conditions.

- Solid-state characterization (PXRD, DSC) to assess polymorphic transitions affecting stability .

Methodological Guidelines

- Stereochemical Analysis: Use chiral stationary phases (e.g., Chiralcel OD-H) for HPLC, coupled with polarimetric detection .

- Bioactivity Profiling: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with biological targets .

- Data Reproducibility: Adopt standardized protocols (e.g., ICH Q2(R1) for analytical method validation) and share raw datasets via repositories like Zenodo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.